Methyl thieno[3,2-c]pyridine-6-carboxylate
CAS No.: 253332-82-0
Cat. No.: VC8094101
Molecular Formula: C9H7NO2S
Molecular Weight: 193.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 253332-82-0 |
|---|---|
| Molecular Formula | C9H7NO2S |
| Molecular Weight | 193.22 g/mol |
| IUPAC Name | methyl thieno[3,2-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C9H7NO2S/c1-12-9(11)7-4-8-6(5-10-7)2-3-13-8/h2-5H,1H3 |
| Standard InChI Key | KQQNBNAMXWPKGP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC=C2C=CSC2=C1 |
| Canonical SMILES | COC(=O)C1=NC=C2C=CSC2=C1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl thieno[3,2-c]pyridine-6-carboxylate features a thieno[3,2-c]pyridine core, where the thiophene ring is fused to the pyridine ring at the 3,2-c positions. The carboxylate group at the 6-position is esterified with a methyl group, as confirmed by its SMILES notation () . X-ray crystallography of analogous compounds reveals planar fused-ring systems with bond lengths and angles consistent with aromaticity, facilitating interactions with biological targets .
Physicochemical Characteristics
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 193.22 g/mol | |
| Density | 1.34 g/cm³ | |
| Boiling Point | 295.19°C at 760 mmHg | |
| LogP (Partition Coefficient) | 2.08 |
The compound’s moderate lipophilicity () suggests favorable membrane permeability, a critical factor in drug design .
Synthesis and Derivatives
Synthetic Routes
The synthesis of methyl thieno[3,2-c]pyridine-6-carboxylate often involves multicomponent reactions or cross-coupling strategies:
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Sonogashira Coupling: Reacting 6-bromo-thieno[3,2-c]pyridine derivatives with terminal alkynes under palladium catalysis yields ethynyl-substituted analogs . For example, methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-c]pyridine-2-carboxylates are synthesized via this method, with yields optimized at 60–100°C under inert atmospheres .
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One-Pot Gewald Reaction: This approach combines ketones, activated nitriles, and sulfur to construct the thiophene ring, followed by cyclization with pyridine precursors . A recent study demonstrated the synthesis of methyl 3,5-diamino-4-oxo-6-phenyl derivatives using this method, achieving purities >95% after column chromatography .
Structural Modifications
Derivatization at the 6-position significantly influences bioactivity:
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Amino-Substituted Derivatives: Introducing para-methoxyphenyl or aminophenyl groups via Sonogashira coupling enhances antitumor activity. For instance, the ortho-aminophenyl derivative induces apoptosis in NCI-H460 lung cancer cells by activating caspase-3 .
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Prodrug Strategies: Masking the carboxylate group with tert-butyl carbamates improves metabolic stability, reducing hepatotoxicity while retaining efficacy .
Biological Activity and Mechanisms
Antitumor Effects
Methyl thieno[3,2-c]pyridine-6-carboxylate derivatives exhibit potent growth inhibition in triple-negative breast cancer (TNBC) models:
| Compound | Cell Line | GI₅₀ (μM) | Proliferation Reduction | Apoptosis Induction |
|---|---|---|---|---|
| 2e | MDA-MB-231 | 13 | 40% | Yes (Caspase-3) |
| 2f | HepG2 | 1.2 | 60% | G₂/M Arrest |
Data adapted from . Compound 2e reduces tumor size in chick chorioallantoic membrane (CAM) assays by 50%, comparable to doxorubicin .
Mechanism of Action
The compound inhibits Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation. Binding studies suggest the carboxylate group forms hydrogen bonds with the kinase’s ATP-binding pocket, disrupting substrate phosphorylation . Additionally, derivatives induce G₀/G₁ cell cycle arrest in MDA-MB-231 cells, correlating with downregulation of cyclin D1 and CDK4 .
Applications in Drug Development
Oncology
Lead derivatives are being evaluated as tyrosine kinase inhibitors (TKIs) for hepatocellular carcinoma (HCC) and TNBC. The ethynyl-substituted analog Vb shows a hepatotoxicity safety margin (), making it a promising candidate for preclinical trials .
Materials Science
The compound’s conjugated π-system enables applications in organic electronics. Thin-film transistors incorporating thieno[3,2-c]pyridine derivatives exhibit hole mobilities of , suitable for flexible displays.
Comparative Analysis with Analogues
Thieno[3,2-b] vs. Thieno[3,2-c] Pyridines
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Reactivity: The [3,2-c] isomer’s fused-ring orientation enhances electrophilic substitution at the 5-position, unlike the [3,2-b] analog .
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Bioactivity: Methyl thieno[3,2-c]pyridine-6-carboxylate derivatives show 10-fold greater potency against Pim-1 kinase compared to [3,2-b] isomers, attributed to improved binding pocket complementarity .
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